ジャスミン

概要

説明

Natural product derived from plant source.

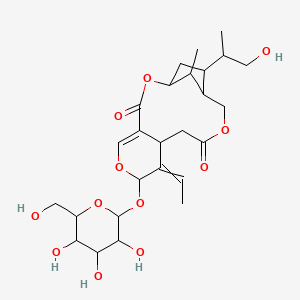

8-Ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione is a glycoside.

Jasminin is a natural product found in Jasminum mesnyi with data available.

科学的研究の応用

抗ウイルス効果

ジャスミンは、抗ウイルス効果を持つことがわかっています {svg_1} {svg_2}. ジャスミンは、全身性炎症に関与するサイトカインである内因性TNF-α(腫瘍壊死因子α)を誘導し、インビトロで抗ウイルス活性を示します {svg_3} {svg_4}. ジャスミンの抗ウイルス効果は、プラーク減少アッセイを用いて単純ヘルペスウイルス1型(HSV-1)に対して評価されました {svg_5} {svg_6}.

免疫応答の活性化

ジャスミンは、TNF-αの産生を誘導することにより、免疫応答を刺激することができます {svg_7} {svg_8}. ジャスミンは、追加の刺激なしに、マウスマクロファージ細胞株であるRAW264.7細胞におけるTNF-αタンパク質発現を誘導することがわかっています {svg_9} {svg_10}.

シグナル伝達経路への関与

ジャスミンは、PI3K-Akt経路、3つの主要なミトゲン活性化プロテインキナーゼ(MAPK)、および核因子(NF)–κBシグナル伝達経路を含む、いくつかのシグナル伝達経路の活性化に関与しています {svg_11} {svg_12}. これらの経路は、細胞増殖、増殖、分化、および生存など、さまざまな細胞プロセスに不可欠です {svg_13} {svg_14}.

潜在的な治療応用

その抗ウイルス効果と免疫応答を刺激する能力を考えると、ジャスミンは潜在的な治療応用を持っています。 ジャスミンは、抗ウイルス薬または免疫増強サプリメントの開発に利用できます {svg_15} {svg_16}.

伝統医学

ジャスミンは、中国のハーブ飲料「ジャスミン茶」に含まれる一般的な生物活性成分です {svg_17} {svg_18}. ジャスミンは、アジア諸国の伝統医学で使用されてきました {svg_19}.

研究ツール

細胞シグナル伝達経路と免疫応答への影響により、ジャスミンはこれらのプロセスの研究における研究ツールとして使用できます {svg_20} {svg_21}.

作用機序

Target of Action

Jasminin, a bioactive component found in the Chinese herbal medicine beverage “Jasmine Tea”, primarily targets the endogenous Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.

Mode of Action

Jasminin interacts with its target, TNF-α, by inducing its expression . This interaction results in an increase in the level of endogenous TNF-α, which is first analyzed by an enzyme-linked immunosorbent assay (ELISA) from the cell culture supernatant of RAW264.7 cells .

Biochemical Pathways

The action of Jasminin affects several biochemical pathways. The potential activation of the PI3K–Akt pathway, three main mitogen-activated protein kinases (MAPKs), and nuclear factor (NF)–κB signaling pathways that induce TNF-α production were also investigated . These pathways play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival.

Result of Action

The molecular and cellular effects of Jasminin’s action are significant. It induces TNF-α protein expression in RAW264.7 cells without additional stimuli, 10-fold more than the control . The supernatants, containing Jasminin-induced-TNF-α, showed antiviral activity against herpes simplex virus 1 (HSV-1) .

Action Environment

The action, efficacy, and stability of Jasminin can be influenced by various environmental factors. While specific studies on Jasminin are limited, it is known that factors such as soil quality, climate, and farming practices can impact the growth of Jasmine plants and the concentration of bioactive compounds like Jasminin

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Jasminin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidant properties . Additionally, Jasminin interacts with proteins involved in inflammatory pathways, such as nuclear factor kappa B, inhibiting their activity and reducing inflammation . These interactions highlight the potential of Jasminin as a therapeutic agent in oxidative stress and inflammatory conditions.

Cellular Effects

Jasminin exerts various effects on different types of cells and cellular processes. In immune cells, Jasminin has been shown to modulate cell signaling pathways, leading to reduced production of pro-inflammatory cytokines . In cancer cells, Jasminin induces apoptosis and inhibits cell proliferation by affecting gene expression and cellular metabolism . Furthermore, Jasminin influences cell signaling pathways such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of Jasminin involves several key interactions at the molecular level. Jasminin binds to specific biomolecules, such as transcription factors and enzymes, modulating their activity . For instance, Jasminin inhibits the activity of nuclear factor kappa B, a transcription factor involved in the expression of pro-inflammatory genes . Additionally, Jasminin activates antioxidant enzymes like superoxide dismutase and catalase, enhancing their ability to neutralize reactive oxygen species . These molecular interactions contribute to the overall therapeutic effects of Jasminin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Jasminin have been observed to change over time. Jasminin exhibits stability under various conditions, maintaining its bioactivity for extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy . Long-term studies have shown that Jasminin can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of Jasminin vary with different dosages in animal models. At low doses, Jasminin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, Jasminin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage range is required to achieve therapeutic benefits without causing adverse effects . These findings highlight the importance of determining the optimal dosage for therapeutic applications of Jasminin.

Metabolic Pathways

Jasminin is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. It has been found to modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase . Additionally, Jasminin influences metabolic flux by affecting the levels of key metabolites, such as reactive oxygen species and inflammatory mediators . These interactions contribute to the overall metabolic effects of Jasminin.

Transport and Distribution

Jasminin is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been found to interact with transporters involved in the uptake and efflux of bioactive compounds, facilitating its distribution to target tissues . Additionally, Jasminin can bind to specific proteins, such as albumin, which aids in its transport and prolongs its circulation time . These interactions play a crucial role in the bioavailability and efficacy of Jasminin.

Subcellular Localization

The subcellular localization of Jasminin is essential for its activity and function. Jasminin has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct Jasminin to these compartments . The subcellular localization of Jasminin allows it to interact with key biomolecules and exert its effects on cellular processes.

特性

IUPAC Name |

8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVMCZSNPIHCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。